1-Methyl-2-pyrrolidinecarboximidamide

Description

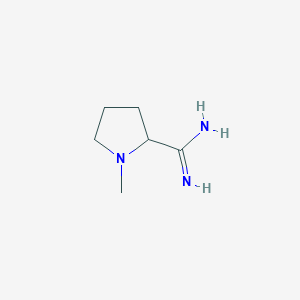

Structure

3D Structure

Properties

Molecular Formula |

C6H13N3 |

|---|---|

Molecular Weight |

127.19 g/mol |

IUPAC Name |

1-methylpyrrolidine-2-carboximidamide |

InChI |

InChI=1S/C6H13N3/c1-9-4-2-3-5(9)6(7)8/h5H,2-4H2,1H3,(H3,7,8) |

InChI Key |

VUTXCIIMQDNDTQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1C(=N)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1 Methyl 2 Pyrrolidinecarboximidamide

Fundamental Reactivity of the Imidamide Functional Group

The imidamide group, also known as a carboximidamide, is a nitrogen analogue of a carboxylic acid amide. Its reactivity is characterized by the presence of both imine and amine functionalities, which gives rise to a rich and varied chemical profile.

The imidamide functional group contains two nitrogen atoms with lone pairs of electrons, making it a basic moiety. The basicity of amidines, which are structurally related to imidamides, is well-documented. The protonation of an amidine typically occurs at the sp²-hybridized imino nitrogen, as the resulting cation is stabilized by resonance, delocalizing the positive charge over both nitrogen atoms and the carbon atom.

The pH of the surrounding medium will dictate the predominant protonation state of the molecule. In acidic conditions, the protonated form will be dominant, which can influence its reactivity and solubility. The amidine functionality can act as both a hydrogen bond donor and acceptor, depending on the pH. nih.gov

Table 1: Predicted Protonation Behavior of 1-Methyl-2-pyrrolidinecarboximidamide

| pH Range | Dominant Species | Key Features |

| Acidic (pH < pKa) | Protonated (Amidinium ion) | Positive charge delocalized over the N-C-N system. Acts as a hydrogen bond donor. |

| Neutral/Basic (pH > pKa) | Unprotonated (Neutral) | Lone pairs available on both nitrogen atoms. Can act as a hydrogen bond acceptor. |

Note: The pKa value is an estimate based on related structures.

The imidamide group exhibits both nucleophilic and electrophilic character.

Nucleophilic Reactivity: The lone pair of electrons on the amino nitrogen can act as a nucleophile. This allows for reactions such as acylation, alkylation, and condensation with electrophilic partners. The nucleophilicity of the imidamide can be influenced by the electronic nature of its substituents.

Electrophilic Reactivity: The carbon atom of the imidamide group is electrophilic, analogous to the carbonyl carbon of an amide. It is susceptible to attack by strong nucleophiles. This electrophilicity is enhanced upon protonation of the imidamide, which further withdraws electron density from the carbon atom.

Transformations Involving the Pyrrolidine (B122466) Heterocycle

The pyrrolidine ring in this compound is a saturated heterocycle and is generally less reactive than the imidamide group under many conditions. However, it can undergo specific transformations.

One notable reaction is the Hofmann-Löffler reaction, which involves the cyclization of an N-halogenated amine to form a pyrrolidine ring. wikipedia.org While this is a method for forming the ring, related radical-based intramolecular C-H functionalization reactions can occur on pre-existing pyrrolidine rings, typically at positions remote to the nitrogen atom.

Oxidation of the pyrrolidine ring can also occur, though this often requires strong oxidizing agents. The position of oxidation will depend on the specific reagents and reaction conditions. For instance, N-methyl-2-pyrrolidone, a related compound, can be oxidized to form 5-hydroxy-N-methyl-2-pyrrolidone under certain conditions. acs.orgnih.gov

Mechanistic Pathways of Derivative Formation

The formation of derivatives of this compound can proceed through various mechanistic pathways, primarily involving the reactive imidamide group.

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, will likely proceed via nucleophilic attack of the amino nitrogen of the imidamide onto the electrophilic carbonyl carbon of the acylating agent. This would result in the formation of an N-acylated derivative. The reaction is analogous to the amidation of amines.

Alkylation: Alkylation at the nitrogen atoms is possible with alkyl halides. The site of alkylation (imine vs. amine nitrogen) would depend on the reaction conditions and the nature of the alkylating agent.

Condensation Reactions: The imidamide can participate in condensation reactions with carbonyl compounds. For example, reaction with an aldehyde or ketone could lead to the formation of a new heterocyclic ring system, with the imidamide acting as a dinucleophilic species.

Cyclization Reactions: Intramolecular reactions between a substituent on the pyrrolidine ring and the imidamide group can lead to the formation of bicyclic derivatives. For instance, a suitably placed electrophilic center on a side chain attached to the pyrrolidine ring could be attacked by the nucleophilic nitrogen of the imidamide. The synthesis of cyclic amidines can be achieved through methods like 6π-electrocyclic ring closure. nih.govrsc.org

Influence of Stereochemistry on Reaction Outcomes

The this compound molecule possesses a stereocenter at the C2 position of the pyrrolidine ring. This chirality can have a significant influence on the outcomes of its reactions, particularly in the formation of new stereocenters.

Reactions at the imidamide group or the pyrrolidine ring can be subject to stereocontrol, leading to the diastereoselective formation of products. The existing stereocenter can direct the approach of incoming reagents, favoring the formation of one diastereomer over the other.

For example, in the synthesis of substituted pyrrolidines, the stereochemistry of the starting material often dictates the stereochemistry of the product. mdpi.com In reactions involving nucleophilic attack on a prochiral center in a derivative of this compound, the chiral pyrrolidine ring can act as a chiral auxiliary, inducing asymmetry in the product. The stereoselective synthesis of 2-substituted pyrrolidines is a well-established area of organic chemistry, often utilizing chiral pool starting materials or asymmetric catalysis. researchgate.net

The conformation of the five-membered pyrrolidine ring also plays a role in determining the stereochemical outcome of reactions. The ring can adopt various envelope and twist conformations, and the energetically preferred conformation can influence the accessibility of different faces of the molecule to reagents.

Advanced Structural Characterization of 1 Methyl 2 Pyrrolidinecarboximidamide and Its Derivatives

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic methods are instrumental in determining the molecular structure of 1-Methyl-2-pyrrolidinecarboximidamide in both solution and gas phases. These techniques probe the electronic and nuclear environments within the molecule, offering a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the connectivity and spatial arrangement of atoms in this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals for the different nuclei in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine (B122466) ring, the N-methyl group, and the carboximidamide group. The chemical shifts are influenced by the electronic environment of each proton. Due to the chiral center at the C2 position, the methylene (B1212753) protons of the pyrrolidine ring (C3, C4, and C5) are diastereotopic and are expected to appear as complex multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound gives a unique resonance, with the chemical shift dependent on its hybridization and the nature of the attached atoms. The carbonyl-like carbon of the carboximidamide group is expected to resonate at a significantly downfield chemical shift.

Predicted NMR data based on computational models and analysis of similar structures are presented in the table below. nih.govpreprints.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.8 - 3.2 | 35 - 40 |

| C2-H | 3.5 - 4.0 | 60 - 65 |

| C3-H₂ | 1.8 - 2.2 | 28 - 33 |

| C4-H₂ | 1.7 - 2.1 | 24 - 29 |

| C5-H₂ | 3.0 - 3.5 | 45 - 50 |

| C=NH | - | 165 - 170 |

| NH₂ | 6.5 - 8.0 (broad) | - |

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation pathways. libretexts.orglibretexts.org

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Common fragmentation patterns for cyclic amines and amidines often involve α-cleavage adjacent to the nitrogen atoms. libretexts.orglibretexts.org For this compound, key fragmentation pathways could include:

Loss of the carboximidamide group: Cleavage of the C2-C(NH)NH₂ bond.

Ring opening: Fission of the pyrrolidine ring, often initiated by cleavage of the C2-N1 or C2-C3 bonds.

Loss of a methyl radical: From the N-methyl group.

A table of predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) is provided below.

| Fragment Ion | Predicted m/z | Possible Structure |

| [M]⁺ | 127 | Intact molecule |

| [M - NH₃]⁺ | 110 | Loss of ammonia (B1221849) |

| [M - CH₃]⁺ | 112 | Loss of the N-methyl group |

| [M - C(NH)NH₂]⁺ | 83 | Loss of the carboximidamide moiety |

| [C₄H₈N]⁺ | 70 | Pyrrolidine ring fragment |

Vibrational (IR) Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of the functional groups within this compound. The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds. chempap.orgsemanticscholar.orgmsu.edu

N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the -NH₂ group and the =N-H group.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the pyrrolidine ring and the methyl group.

C=N stretching: A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the imine double bond in the carboximidamide group.

N-H bending: Bending vibrations for the amino group are expected around 1580-1650 cm⁻¹.

C-N stretching: Absorptions in the 1200-1350 cm⁻¹ range can be attributed to the stretching of the C-N bonds.

Electronic (UV/Vis) Spectroscopy: Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the primary chromophore is the carboximidamide group. It is expected to exhibit a π → π* transition at shorter wavelengths (around 200-240 nm) and a weaker n → π* transition at longer wavelengths (around 280-320 nm). researchgate.netnist.govspectrabase.com

| Spectroscopic Technique | Predicted Absorption Range | Assignment |

| IR | 3100-3500 cm⁻¹ | N-H stretching |

| IR | 2800-3000 cm⁻¹ | C-H stretching |

| IR | 1640-1680 cm⁻¹ | C=N stretching |

| UV/Vis | 200-240 nm | π → π* transition |

| UV/Vis | 280-320 nm | n → π* transition |

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of a suitable crystalline derivative of this compound would provide accurate bond lengths, bond angles, and torsional angles. nih.govresearchgate.netmdpi.com This technique can also reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. nih.govmdpi.com The presence of the amidine group makes the compound a good candidate for forming crystalline salts with various acids, which could be amenable to X-ray analysis. The resulting crystal structure would confirm the stereochemistry at the C2 position and the preferred conformation of the pyrrolidine ring, which is typically an envelope or twisted conformation. nih.gov

Integration of Experimental and Computational Structural Data

A powerful approach to understanding the structure of this compound involves the integration of experimental data with computational modeling. nih.govresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations can be used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts. nih.govnih.gov These theoretical predictions can then be compared with experimental data from NMR, IR, and X-ray crystallography to validate and refine the structural model. For instance, discrepancies between calculated and experimental NMR shifts can provide insights into solvent effects or conformational dynamics in solution. Similarly, comparing calculated IR frequencies with the experimental spectrum can aid in the definitive assignment of vibrational modes. This integrated approach provides a more complete and robust understanding of the molecule's structure and properties than either method could alone. nih.govnih.gov

Applications of 1 Methyl 2 Pyrrolidinecarboximidamide in Organic Synthesis and Catalysis

Role as a Synthetic Reagent or Auxiliary

Based on its structure, 1-Methyl-2-pyrrolidinecarboximidamide possesses a chiral center at the 2-position of the pyrrolidine (B122466) ring, assuming it is derived from a chiral precursor like proline. This inherent chirality suggests its potential as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled.

The amidine functionality could serve as a coordination site for metal ions or as a basic center to influence reaction pathways. The N-methylated pyrrolidine ring provides a defined steric environment that could influence the approach of reagents to a substrate attached to the carboximidamide group.

Table 1: Potential Roles of this compound as a Synthetic Auxiliary

| Feature | Potential Role in Synthesis |

| Chiral Center | Induction of stereoselectivity in reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. |

| Amidine Group | Can act as a bidentate ligand for metals, or as a directing group in C-H activation reactions. |

| N-Methylpyrrolidine | Provides a specific steric and electronic environment that can influence the facial selectivity of reactions. |

Facilitation of Diverse Organic Transformations

The structural features of this compound suggest its potential utility in various organic transformations, particularly in the formation of new chemical bonds.

The basicity of the carboximidamide group could be exploited to catalyze reactions that require a proton transfer step. For instance, it could act as a Brønsted base catalyst in Michael additions or Mannich reactions, facilitating the formation of carbon-carbon bonds.

Furthermore, the amidine nitrogen atoms could act as nucleophiles in reactions to form new carbon-nitrogen bonds. For example, it could potentially react with electrophiles to form heterocyclic structures or be used in coupling reactions.

Table 2: Hypothetical Applications in Bond Formation

| Reaction Type | Potential Role of this compound | Bond Formed |

| Michael Addition | As a base catalyst to deprotonate the nucleophile. | Carbon-Carbon |

| Mannich Reaction | As a base catalyst to generate the enamine or enolate. | Carbon-Carbon |

| Nucleophilic Substitution | The amidine nitrogen as a nucleophile. | Carbon-Nitrogen |

| Aza-Michael Addition | As a nucleophile for addition to activated alkenes. | Carbon-Nitrogen |

While direct involvement as a reactant in cycloaddition reactions is not immediately obvious from its structure, derivatives of this compound could be designed to participate in such transformations. For example, if the amidine were part of a larger conjugated system, it could potentially act as a diene or dienophile in Diels-Alder reactions.

In annulation reactions, which involve the formation of a new ring onto an existing one, the bifunctional nature of the molecule (a chiral pyrrolidine and a reactive amidine) could be used to construct complex polycyclic systems in a stereocontrolled manner.

Design and Development of Catalytic Systems (e.g., Ligand Scaffolds)

Perhaps the most promising potential application of this compound is in the development of novel catalytic systems, particularly as a ligand for transition metal catalysis. The carboximidamide group is a well-known bidentate ligand that can chelate to a metal center through its two nitrogen atoms, forming a stable five-membered ring.

The chiral pyrrolidine backbone would create a chiral environment around the metal center, making it a candidate for asymmetric catalysis. By varying the substituents on the pyrrolidine ring or the amidine nitrogen atoms, a library of ligands could be synthesized to fine-tune the steric and electronic properties of the resulting metal complex. This would allow for the optimization of catalysts for specific reactions, aiming for high enantioselectivity and reactivity.

Table 3: Potential as a Ligand in Asymmetric Catalysis

| Metal | Potential Catalytic Application |

| Palladium | Asymmetric allylic alkylation, Heck reaction. |

| Rhodium | Asymmetric hydrogenation, hydroformylation. |

| Copper | Asymmetric conjugate addition, cyclopropanation. |

| Iridium | Asymmetric hydrogenation of unfunctionalized olefins. |

1 Methyl 2 Pyrrolidinecarboximidamide As a Scaffold in Medicinal Chemistry Research

Strategic Design of Bioactive Analogues and Derivatives

The design of analogues based on a core scaffold is a cornerstone of medicinal chemistry, aiming to optimize a compound's pharmacological profile. For the 1-Methyl-2-pyrrolidinecarboximidamide scaffold, strategic modifications can be made at several key positions to modulate properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

Key modification points include:

The Imidamide Group: The basicity and hydrogen bonding capacity of the imidamide can be altered by N-substitution. Adding alkyl or aryl groups can influence target binding and lipophilicity.

The N-Methyl Group: Replacing the methyl group with larger alkyl chains, cyclic structures, or aromatic moieties can probe specific pockets within a target's binding site and significantly alter the compound's physical properties.

The Pyrrolidine (B122466) Ring: The stereochemistry at position 2 is critical, as different enantiomers can exhibit vastly different biological activities due to specific interactions with chiral protein environments. nih.gov Furthermore, substitution on the remaining carbon atoms (positions 3, 4, and 5) with various functional groups (e.g., hydroxyl, fluoro, or small alkyl groups) can fine-tune the molecule's conformation and polarity. nih.gov

Structure-activity relationship (SAR) studies on other pyrrolidine-based series have demonstrated that even minor modifications can lead to significant changes in biological effect. For instance, in a series of pyrrolidine amide derivatives developed as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR data revealed that small, lipophilic substituents on a terminal phenyl group were optimal for potency. nih.gov This highlights the systematic approach where derivatives are synthesized and tested to build a comprehensive understanding of the chemical features required for activity.

| Modification Site on Scaffold | Example Modification | Potential Impact on Bioactivity/Properties |

|---|---|---|

| Pyrrolidine Ring (Position 4) | Addition of a hydroxyl (-OH) group | Increases polarity and aqueous solubility; may introduce a new hydrogen bonding interaction with the target. |

| N1-Position | Replacement of methyl with an ethyl or propyl group | Increases lipophilicity; may improve binding by filling a hydrophobic pocket in the target protein. |

| Imidamide Nitrogen | Substitution with a cyano (-CN) group | Reduces basicity of the imidamide group, which can alter target interaction and cell permeability. |

| Stereocenter (Position 2) | Synthesis of the (R)-enantiomer instead of the (S) | Can lead to dramatic changes in potency or selectivity due to the specific 3D arrangement of substituents. nih.gov |

Application of Scaffold Hopping Methodologies

Scaffold hopping is a widely used strategy in drug discovery to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This approach aims to modify the central core structure of a molecule while preserving the geometric arrangement of key functional groups responsible for target interaction. chemrxiv.orgnih.gov The goal is often to discover new chemotypes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property status. nih.gov

Starting from the this compound core, a scaffold hopping exercise could involve several approaches:

Ring System Replacement: The pyrrolidine ring could be replaced with other five- or six-membered heterocycles like piperidine, thiazolidine, or morpholine. The objective is to find a new core that maintains the relative spatial orientation of the N-alkyl group and the carboximidamide side chain.

Isosteric Replacement: The imidamide group could be replaced by a bioisosteric functional group, such as a guanidine (B92328) or an inverse amide, to explore different hydrogen bonding patterns and electronic properties while maintaining a similar function.

Topology-Based Hopping: This involves a more abstract transformation where the entire scaffold is replaced with a completely different chemical backbone that presents the key pharmacophoric features in a similar three-dimensional arrangement. nih.gov

| Original Scaffold | Hopped Scaffold Example | Rationale for the Hop |

|---|---|---|

| 1-Methyl-pyrrolidine -2-carboximidamide | 1-Methyl-piperidine -2-carboximidamide | Ring expansion to a six-membered ring; alters ring pucker and the vectors of substituents to explore different binding conformations. |

| 1-Methyl-pyrrolidine -2-carboximidamide | 4-Methyl-thiazolidine -5-carboximidamide | Introduction of a sulfur heteroatom and altered ring structure; may improve metabolic stability or introduce new interactions. |

| 1-Methyl-pyrrolidine-2-carboximidamide | (1-Methylpyrrolidin-2-yl)methanimidamide | Insertion of a methylene (B1212753) spacer between the ring and the imidamide group to increase flexibility and probe a larger binding area. |

Theoretical Approaches to Structure-Activity Relationship (SAR)

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. frontiersin.org Theoretical and computational methods are invaluable tools for elucidating SAR, guiding the design of more potent and selective analogues. For the pyrrolidine-imidamide core, these approaches can provide deep insights into how modifications affect target interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate variations in the physicochemical properties of a series of compounds with their biological activities. frontiersin.org For derivatives of this compound, a QSAR model could be built to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the pyrrolidine-imidamide scaffold and the active site. For example, docking could show that the imidamide group forms a critical salt bridge with an acidic residue (e.g., aspartate or glutamate) in the target, while the N-methyl group fits into a small hydrophobic pocket.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, positive charges, hydrophobic centers) required for biological activity. A model based on the this compound scaffold could be used to virtually screen large compound libraries to identify new and structurally diverse molecules with the potential for similar biological activity. chemrxiv.org

Studies on other pyrrolidine derivatives have shown a strong correlation between molecular docking scores and experimentally determined inhibitory activity, validating the use of these theoretical approaches in guiding compound optimization. nih.gov

Development of Novel Chemical Entities based on the Pyrrolidine-Imidamide Core

The ultimate goal of a medicinal chemistry program is the development of a novel chemical entity (NCE) that can progress into clinical trials. The pyrrolidine ring is a component of numerous marketed drugs, demonstrating its value as a privileged scaffold in drug discovery. frontiersin.org Its structural and stereochemical complexity allows for the fine-tuning required to achieve a suitable balance of potency, selectivity, and drug-like properties. researchgate.netfrontiersin.org

The this compound scaffold represents a promising starting point for generating NCEs. By applying the principles of strategic design, scaffold hopping, and theoretical SAR analysis, this core can be elaborated into optimized lead compounds. For example, a research program might identify an initial "hit" compound with this core that shows modest activity against a specific enzyme, such as a protease or kinase. Through iterative cycles of design, synthesis, and testing, this initial hit can be developed into a potent and selective lead candidate. nih.gov The journey from a simple scaffold to a potential drug involves navigating challenges such as improving metabolic stability, increasing oral bioavailability, and minimizing off-target effects, all of which can be addressed through systematic chemical modification of the pyrrolidine-imidamide core.

Future Perspectives and Emerging Research Trajectories

Advancements in Asymmetric Synthesis and Sustainable Methodologies

The development of efficient and stereoselective synthetic routes is paramount for the exploration of chiral molecules like 1-Methyl-2-pyrrolidinecarboximidamide. Future research will likely focus on novel asymmetric strategies to control the stereochemistry at the C2 position of the pyrrolidine (B122466) ring, which is crucial for determining biological activity.

Key Research Directions:

Catalytic Asymmetric Synthesis: A significant area of advancement lies in the development of novel chiral catalysts (e.g., organocatalysts, transition-metal complexes) to facilitate the enantioselective synthesis of 2-substituted pyrrolidines. These methods aim to provide high yields and enantiomeric excesses while operating under mild conditions.

Sustainable Synthesis: There is a growing emphasis on environmentally friendly synthetic methods. Future methodologies for synthesizing this compound and its analogs will likely prioritize the use of greener solvents, renewable starting materials, and catalytic processes that minimize waste generation. researchgate.net One-pot multicomponent reactions, which reduce the number of synthetic steps and purification procedures, are a particularly promising avenue. nih.gov

Domino and Cascade Reactions: The development of domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offers an elegant and efficient way to construct complex cyclic amidine structures. rsc.org For instance, a domino 1,7-H shift and 6π electrocyclization of unsaturated N-sulfonyl amidines has been shown to produce stereodefined cyclic amidines. rsc.org

A comparative look at potential synthetic strategies is presented in the table below:

| Methodology | Advantages | Potential Challenges |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., amino acids). | Limited structural diversity based on the starting material. |

| Asymmetric Catalysis | High enantioselectivity and catalytic turnover. | Catalyst cost and sensitivity; optimization can be time-consuming. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope limitations. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.gov | Control of stereoselectivity can be challenging. |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the design and discovery of new molecules with desired properties. numberanalytics.commdpi.com For a compound like this compound, these computational tools can be instrumental in predicting its properties and guiding the synthesis of novel, more potent derivatives. nih.govmdpi.com

Applications of AI and ML:

Predictive Modeling: Machine learning models can be trained on existing data to predict various properties of new molecules, including their biological activity, toxicity, and physicochemical characteristics. researchgate.netnih.gov This can help prioritize which derivatives of this compound are most promising for synthesis and experimental testing. mit.edu

De Novo Design: Generative AI models can design entirely new molecules with optimized properties. By providing the model with a set of desired characteristics, it can generate novel cyclic amidine structures that are predicted to be highly active and selective for a particular biological target. researchgate.net

Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions and suggest optimal reaction conditions, thereby streamlining the synthetic process and reducing the need for extensive trial-and-error experimentation. nih.gov This is particularly valuable for developing efficient and sustainable synthetic routes.

Exploration of Unprecedented Reactivity Modalities

The unique electronic and structural features of the cyclic amidine moiety in this compound open up possibilities for exploring novel and unprecedented chemical transformations.

Areas for Exploration:

Novel Cycloaddition Reactions: The imine-like nitrogen of the amidine can participate in various cycloaddition reactions to form complex heterocyclic systems. For example, the reaction of N-silyl enamines with activated acyl azides via a [3+2] cycloaddition provides a novel route to cyclic N-acyl amidines. mdpi.com

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrolidine ring would provide a powerful tool for rapidly generating a diverse range of derivatives. Research into selective C-H activation catalyzed by transition metals or photoredox catalysts could unlock new avenues for derivatization.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyrrolidine ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to different classes of acyclic or rearranged nitrogen-containing compounds.

Expanding the Scope of Bioactive Scaffold Derivatization

The pyrrolidine and cyclic amidine motifs are present in a wide range of biologically active natural products and synthetic compounds. nih.govresearchgate.netresearchgate.net Derivatization of this compound can lead to the discovery of new therapeutic agents with diverse pharmacological activities.

Potential Therapeutic Applications:

Antimicrobial Agents: The pyrrolidine scaffold is a common feature in many antibacterial and antifungal compounds. nih.gov Novel derivatives of this compound could be synthesized and screened for their activity against a panel of pathogenic microorganisms.

Anticancer Agents: Many nitrogen-containing heterocycles exhibit potent anticancer activity. The derivatization of the this compound scaffold could lead to the identification of new compounds that inhibit cancer cell growth or induce apoptosis.

Enzyme Inhibitors: The amidine group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets. Derivatives of this compound could be designed as inhibitors of specific enzymes involved in disease pathways. For instance, novel amidines have been synthesized as selective topoisomerase I inhibitors with antiproliferative properties. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-2-pyrrolidinecarboximidamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrrolidinecarboximidamide derivatives typically involves multi-step reactions. For example, similar compounds are synthesized via cyclization reactions or by modifying pyrrolidine precursors with amidine groups. A key strategy is to optimize reaction parameters such as temperature, solvent polarity, and catalyst selection. For instance, γ-butyrolactone derivatives have been converted to pyrrolidinone analogs using methylamine under high-pressure conditions (250°C, 6 MPa) . Researchers should employ kinetic studies to identify rate-limiting steps and use HPLC or GC-MS to monitor intermediate formation. Purification via recrystallization or column chromatography (using polar solvents like methanol/ethyl acetate) is critical to isolate high-purity products.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the methyl group (δ ~2.3 ppm for CH) and the carboximidamide moiety (δ ~160-170 ppm for C=NH).

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (as demonstrated for related carboximidamide compounds) provides bond-length and stereochemical data .

- Mass Spectrometry (HRMS): Validate molecular weight with <2 ppm error.

- HPLC-PDA: Assess purity (>95%) and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm.

Q. What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis or oxidation.

- Degradation Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed amines) should be identified via LC-MS .

- Safety Protocols: Use fume hoods for handling, as pyrrolidine derivatives may release toxic vapors upon decomposition. Refer to SDS guidelines for spill management and personal protective equipment (PPE) .

Advanced Research Questions

Q. What computational and experimental approaches are effective in resolving structural ambiguities of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate optimized geometries and compare experimental NMR/IR spectra with theoretical predictions to validate tautomeric forms (e.g., amidine vs. imine configurations).

- Synchrotron X-ray Diffraction: High-resolution crystallography (e.g., at 100 K) resolves electron density maps for ambiguous substituents, as shown in pyrazole-carboximidamide studies .

- Dynamic NMR: Detect rotational barriers in the carboximidamide group by variable-temperature NMR (e.g., coalescence temperature analysis for conformational isomers) .

Q. How can researchers address discrepancies in pharmacological activity data across studies involving pyrrolidinecarboximidamide analogs?

Methodological Answer:

- Meta-Analysis Framework: Systematically compare assay conditions (e.g., cell lines, incubation times, and solvent controls). For example, variations in AT receptor binding affinity (e.g., IC differences) may arise from divergent buffer pH or temperature .

- Dose-Response Redundancy: Repeat experiments with standardized protocols (e.g., CLSI guidelines) and use positive/negative controls to validate assay reproducibility.

- Data Contradiction Analysis: Apply qualitative research principles (e.g., triangulation of HPLC, bioactivity, and computational data) to identify confounding variables like impurity interference .

Q. What strategies are recommended for designing selective analogs of this compound to minimize off-target effects?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify substituents on the pyrrolidine ring (e.g., halogenation or aryl substitutions) to enhance target specificity. For example, 1-acyl-N-(biphenylmethyl) derivatives showed improved selectivity for angiotensin receptors .

- Molecular Docking: Screen analogs against target protein crystallographic data (e.g., PDB entries) to prioritize candidates with optimal binding pocket interactions.

- In Vitro Toxicity Profiling: Use high-content screening (HCS) with hepatocyte or cardiomyocyte models to assess cytotoxicity and metabolic stability early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.